Multi-step synthesis starting from 4-chloro-7H-pyrrolo[2,3d]pyrimidine: This method involves protection, substitution, and deprotection reactions to arrive at the target compound. []
Reaction of N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine with sodium hydroxide in methyl alcohol: This approach utilizes a substitution reaction to achieve the desired intermediate. []
Chemical Reactions Analysis
The primary chemical reaction involving N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine documented in the provided abstracts is the hydrogenation to remove the benzyl group. [, , ] This crucial step typically employs a catalyst like palladium on carbon (Pd/C) and a hydrogen source such as formic acid (HCOOH), ammonium formate, or hydrazine hydrate. The resulting product, N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is then further reacted to produce Tofacitinib.
Applications
The primary application of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its use as a key building block in the synthesis of Tofacitinib. [, , , ] This highlights its importance in medicinal chemistry research focused on developing novel JAK inhibitors for various inflammatory and autoimmune diseases.
Compound Description: This compound serves as a key intermediate in the synthesis of Tofacitinib [, ]. It is obtained by removing the benzyl protecting group from N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine via hydrogenation using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors [, ].
Relevance: This compound is a direct precursor to the target compound, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The only structural difference is the presence of the benzyl group attached to the piperidine nitrogen in the target compound, highlighting its role as a protecting group during synthesis [, ].
Tofacitinib
Compound Description: Tofacitinib, chemically known as 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile, is a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis [, , , ]. It exhibits therapeutic efficacy by selectively inhibiting JAK enzymes involved in immune responses [, , , ].
Relevance: Tofacitinib is synthesized directly from N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which itself is derived from the target compound [, , , ]. The structural similarity lies in the shared pyrrolo[2,3-d]pyrimidine and piperidine moieties, with Tofacitinib incorporating an additional cyanoacetamide group linked to the piperidine nitrogen [, , , ].
Compound Description: This compound serves as a precursor in the synthesis of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. It undergoes a reaction with sodium hydroxide in methanol to yield the target compound [].
Relevance: This compound shares the core structure of the target compound, with the key difference being the presence of a tosyl (toluenesulfonyl) protecting group on the pyrrolo[2,3-d]pyrimidine nitrogen []. This highlights a common synthetic strategy of employing protecting groups during the synthesis of complex molecules like the target compound [].
Compound Description: This compound is a derivative of Tofacitinib, incorporating an oxetane ring linked to the cyanoacetamide moiety []. The paper focuses on its crystallographic structure, but no biological activity is mentioned.
Relevance: This compound shares the core structure of Tofacitinib, which is directly synthesized from the target compound []. While the oxetane ring modification differentiates it from Tofacitinib, the shared pyrrolo[2,3-d]pyrimidine and piperidine moieties, along with the cyanoacetamide group, highlight its structural relation to the target compound [].
Compound Description: This series of compounds exhibit antimitotic and antitumor activities by binding to tubulin []. These agents target a site on tubulin distinct from colchicine, vinca alkaloids, and paclitaxel, and some can reverse tumor resistance mediated by the P-glycoprotein efflux pump [].
Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine scaffold with the target compound, indicating a common structural motif []. While the substitution patterns and the absence of the piperidine ring differentiate them from the target compound, the shared core structure suggests a potential relationship in their synthesis or biological activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Edoxaban-d6 is intended for use as an internal standard for the quantification of edoxaban by GC- or LC-MS. Edoxaban is an orally bioavailable and potent inhibitor of factor Xa (Kis = 0.561 and 0.903 nM for free and complexed human factor Xa, respectively). It is >10,000-fold selective for factor Xa over thrombin, FVIIa/sTF, FXIa, tPA, aPC, trypsin, plasmin, and chymotrypsin. Edoxaban prolongs prothrombin, activated partial thromboplastin, and thrombin clotting times in a concentration-dependent manner ex vivo in human plasma. Oral administration of edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner in rat and rabbit models of venous stasis thrombosis. It also reduces thrombus formation in a rat model of platinum wire-induced venous thrombosis. Formulations containing edoxaban have been used to prevent stroke in patients with atrial fibrillation.